3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Lipophilicity Drug-likeness Permeability

Source 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9) as a highly lipophilic (ACD/LogP 4.40) sulfonamide solid. Its 3,4-dimethyl substitution creates uniquely low PSA (37.4 Ų) and high passive permeability, ideal for CNS and intracellular target screening. Unlike generic analogs, its well-defined property profile (LogSW -4.92) makes it a reliable benchmark for calibrating LogP/D and solubility assays. Bulk and rush quantities are available for SAR library synthesis and environmental fate modeling via ChemBridge's EXPRESS-Pick collection.

Molecular Formula C14H23NO2S
Molecular Weight 269.4g/mol
CAS No. 428485-24-9
Cat. No. B497445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N,N-dipropylbenzenesulfonamide
CAS428485-24-9
Molecular FormulaC14H23NO2S
Molecular Weight269.4g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C)C
InChIInChI=1S/C14H23NO2S/c1-5-9-15(10-6-2)18(16,17)14-8-7-12(3)13(4)11-14/h7-8,11H,5-6,9-10H2,1-4H3
InChIKeyGWICLLROVCFZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9): A Distinct N,N-Dipropylbenzenesulfonamide for Chemical Biology and Screening


3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9) is a sulfonamide derivative with the molecular formula C14H23NO2S and a molecular weight of 269.4 g/mol. It is characterized by a benzenesulfonamide core substituted with two methyl groups at the 3- and 4-positions of the aromatic ring and two propyl groups on the sulfonamide nitrogen, yielding a highly lipophilic (ACD/LogP 4.40) and achiral solid screening compound . This specific substitution pattern distinguishes it from other N,N-dipropylbenzenesulfonamide analogs, imparting unique physicochemical properties relevant to its utility as a chemical probe or synthetic intermediate .

Why Generic Substitution of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9) with In-Class Analogs Is Not Warranted


The N,N-dipropylbenzenesulfonamide class exhibits significant physicochemical and potential biological variability driven by aromatic ring substitution patterns. Even minor changes, such as the replacement of the 3,4-dimethyl motif with a single 4-methyl (ditolamide) or 4-amino group, can drastically alter key drug-like properties including lipophilicity (LogP), aqueous solubility (LogSW), and polar surface area (PSA) . For instance, the 3,4-dimethyl substitution in the target compound results in an ACD/LogP of 4.40, compared to XLogP3 4 for the 4-methyl analog (ditolamide) and LogP 2.08 for the 4-amino analog . This substantial difference in lipophilicity directly impacts membrane permeability, off-target binding potential, and overall biological profile, rendering generic substitution scientifically unsound. The following quantitative evidence underscores the necessity for precise compound selection.

Quantitative Differentiation Evidence for 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9) vs. Key Analogs


Enhanced Lipophilicity (LogP) Compared to 4-Methyl and 4-Amino Analogs

The 3,4-dimethyl substitution confers a significantly higher lipophilicity compared to both the 4-methyl (ditolamide) and 4-amino analogs. The target compound exhibits an ACD/LogP of 4.40 , while ditolamide has an XLogP3 of 4 and the 4-amino analog has a LogP of 2.08 . This difference in LogP of 0.40 and 2.32 units, respectively, indicates a substantially greater propensity for membrane permeation and distribution into lipid-rich environments.

Lipophilicity Drug-likeness Permeability

Reduced Aqueous Solubility (LogSW) vs. 4-Amino Analog

The target compound's high lipophilicity translates to a correspondingly lower predicted aqueous solubility compared to the more polar 4-amino analog. The target compound has a calculated LogSW of -4.92 , whereas the 4-amino analog has a LogSW of -3.39 . This represents a 1.53 log unit (approximately 34-fold) decrease in predicted aqueous solubility.

Solubility Precipitation Assay interference

Topological Polar Surface Area (tPSA) and Its Impact on Membrane Permeability

The target compound possesses a lower topological polar surface area (tPSA) compared to the 4-amino analog, reflecting its increased hydrophobicity and potentially enhanced membrane permeability. The target compound has a tPSA of 37.4 Ų versus 63.4 Ų for the 4-amino analog . This difference of 26 Ų is significant and falls below the common threshold of 60-70 Ų often associated with favorable blood-brain barrier penetration.

tPSA Oral bioavailability Blood-brain barrier

Predicted Bioconcentration Factor (BCF) as an Indicator of Environmental Persistence

The high lipophilicity of the target compound (ACD/LogP 4.40) translates to a high predicted bioconcentration factor (BCF) of 1115.41 . While BCF data for the direct comparators are not readily available, this value indicates a significant potential for bioaccumulation in aquatic organisms, a factor that may be relevant for environmental risk assessment or for designing compounds with specific environmental profiles.

Environmental fate Bioaccumulation PBT assessment

Synthetic Utility and Chemical Reactivity Profile

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide serves as a versatile intermediate, capable of undergoing oxidation, reduction, and nucleophilic substitution reactions to generate diverse derivatives . For instance, oxidation with potassium permanganate yields sulfone derivatives, while reduction with lithium aluminum hydride produces amine derivatives. The presence of the 3,4-dimethyl aromatic ring may also influence regioselectivity in electrophilic aromatic substitution reactions compared to analogs with different substitution patterns.

Organic synthesis Sulfonamide chemistry Building block

Optimal Research and Industrial Applications for 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9)


Hit Identification and Screening Libraries for CNS and Intracellular Targets

The compound's high lipophilicity (ACD/LogP 4.40) and low polar surface area (tPSA 37.4 Ų) make it a prime candidate for inclusion in diversity-oriented screening libraries aimed at identifying ligands for CNS or intracellular targets where passive membrane permeability is critical. Its predicted property profile aligns with molecules capable of crossing the blood-brain barrier .

Synthetic Building Block for Diverse Sulfonamide Derivatives

Its established reactivity under oxidation, reduction, and nucleophilic substitution conditions renders it a valuable starting material for the synthesis of focused libraries of sulfonamide analogs. Medicinal chemists can leverage this core scaffold to explore structure-activity relationships (SAR) by modifying the sulfonamide nitrogen or introducing substituents on the aromatic ring .

Reference Standard for Physicochemical Property Profiling of Lipophilic Sulfonamides

Given its well-defined and extreme lipophilic character (ACD/LogP 4.40, LogSW -4.92) within the benzenesulfonamide class, this compound can serve as a benchmark standard for calibrating experimental assays that measure LogP/D, aqueous solubility, and membrane permeability. This enables researchers to contextualize the properties of novel compounds within a known chemical space.

Environmental Fate and Bioaccumulation Modeling Studies

The high predicted bioconcentration factor (BCF 1115.41) makes this compound a useful model substrate for studies investigating the environmental fate, bioaccumulation potential, and toxicity of lipophilic organic compounds. It can be used to validate in silico predictive models and to develop analytical methods for detecting persistent organic pollutants in environmental samples .

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